N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine
Description
N-(4-Methylphenyl)-1-(4-pentoxyphenyl)methanimine is a Schiff base characterized by a central imine (-CH=N-) group linking two aromatic rings: a 4-methylphenyl group and a 4-pentoxyphenyl group. The pentoxy substituent (-O-C₅H₁₁) introduces both steric bulk and polarity, influencing solubility and intermolecular interactions.
Properties
CAS No. |
52925-58-3 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-14-21-19-12-8-17(9-13-19)15-20-18-10-6-16(2)7-11-18/h6-13,15H,3-5,14H2,1-2H3 |
InChI Key |
CYBKDWOLADSLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine typically involves the condensation reaction between 4-methylbenzaldehyde and 4-pentoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Methanimines
Example Compounds :
- (E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Cl derivative)
- (E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Br derivative)
Key Findings :
- Crystal Structure : Both compounds exhibit isomorphous crystal structures (99.4% isostructurality index) in the triclinic space group P-1. Unit cell parameters differ slightly due to halogen size (Cl: a = 7.9767 Å; Br: a = 8.0720 Å), with dihedral angles between aromatic rings ~56°, indicating significant molecular twisting .
- Intermolecular Interactions : Weak C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds stabilize infinite chains, while π-π interactions link chains. Halogen size minimally impacts packing robustness, highlighting the dominance of weak interactions .
| Property | Cl Derivative | Br Derivative |
|---|---|---|
| Space Group | P-1 | P-1 |
| Unit Cell a (Å) | 7.9767 | 8.0720 |
| Dihedral Angle (°) | 56.0 | 56.0 |
| Key Interactions | C–H⋯N, C–H⋯Cl, π-π | C–H⋯N, C–H⋯Br, π-π |
Comparison with Target Compound: The pentoxy group in N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine introduces a flexible alkoxy chain instead of halogens. This likely reduces crystallinity compared to rigid halides and enhances solubility in nonpolar solvents.
Alkyl- and Ether-Substituted Methanimines
Example Compounds :
Key Findings :
- Solubility: Alkyl chains (e.g., hexyl, pentoxy) improve solubility in organic solvents.
- Synthetic Yield : Compounds with bulky substituents (e.g., tert-butyl) often require optimized purification (e.g., flash chromatography with Hexane:EtOAc) .
Comparison with Target Compound :
The pentoxy group (-O-C₅H₁₁) balances polarity and flexibility, offering intermediate solubility between rigid halides and highly hydrophobic tert-butyl derivatives.
Heterocyclic Methanimines
Example Compounds :
Key Findings :
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) polarize the imine bond, altering reactivity. For instance, nitro-thiophene derivatives exhibit antimicrobial activity (MIC: 20 μM against S. aureus) .
- Thermal Stability : Biphenyl derivatives with rigid cores show higher melting points (e.g., 193–195°C for thiazole analogs) compared to alkylated Schiff bases .
Biological Activity
N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.
This compound belongs to a class of compounds known as imines, which are characterized by the presence of a carbon-nitrogen double bond. These compounds have been studied for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
2. Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-methylbenzaldehyde and 4-pentoxyaniline. The reaction can be catalyzed by acid or base to enhance yield and purity.
3.1 Antioxidant Activity
Research indicates that imines can exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound | 15 | 10 |
3.2 Enzyme Inhibition
The compound has shown promise as an inhibitor of several enzymes implicated in neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating depression and anxiety disorders.
- Acetylcholinesterase (AChE) : This enzyme is targeted in Alzheimer's disease therapy to enhance cholinergic transmission.
Inhibitory Potency:
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | TBD |
| MAO-B | TBD |
| AChE | TBD |
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to its antioxidant properties and inhibition of apoptotic pathways.
Case Study 2: Antitumor Activity
In another investigation, the compound was evaluated for its antitumor potential against various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting a potential role in cancer therapy.
5. Conclusion
This compound exhibits promising biological activities, particularly as an antioxidant and enzyme inhibitor. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
